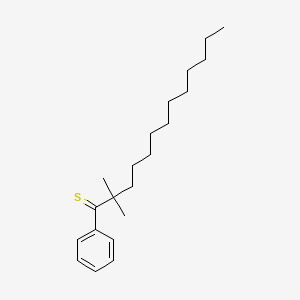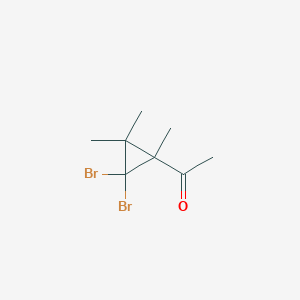
1-(2,2-Dibromo-1,3,3-trimethylcyclopropyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dibromo-1,3,3-trimethylcyclopropyl)ethan-1-one is a chemical compound known for its unique structure and reactivity It features a cyclopropyl ring substituted with two bromine atoms and three methyl groups, making it a highly interesting molecule in organic chemistry
Preparation Methods
The synthesis of 1-(2,2-Dibromo-1,3,3-trimethylcyclopropyl)ethan-1-one typically involves the bromination of a suitable precursor. One common method is the bromination of 1,3,3-trimethylcyclopropane using bromine (Br2) in the presence of a catalyst. The reaction conditions often include a solvent such as carbon tetrachloride (CCl4) and a temperature range of 0-25°C to control the reaction rate and yield . Industrial production methods may involve continuous flow reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
1-(2,2-Dibromo-1,3,3-trimethylcyclopropyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-) or amines (NH2-), leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Oxidation Reactions: Oxidation of the compound can be achieved using oxidizing agents such as potassium permanganate (KMnO4), leading to the formation of carboxylic acids.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and temperatures ranging from -10°C to 50°C. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,2-Dibromo-1,3,3-trimethylcyclopropyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(2,2-Dibromo-1,3,3-trimethylcyclopropyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and cyclopropyl ring play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
1-(2,2-Dibromo-1,3,3-trimethylcyclopropyl)ethan-1-one can be compared with similar compounds such as:
1,2-Dibromocyclopentane: Both compounds feature bromine-substituted cycloalkanes, but differ in ring size and substitution pattern.
1,3-Dibromopropane: This compound has a linear structure with two bromine atoms, making it less sterically hindered compared to the cyclopropyl derivative.
2,2-Dibromo-1-(3-chlorophenyl)propan-1-one: This compound has a similar bromine substitution but includes an aromatic ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its cyclopropyl ring and the specific arrangement of bromine and methyl groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
52100-86-4 |
|---|---|
Molecular Formula |
C8H12Br2O |
Molecular Weight |
283.99 g/mol |
IUPAC Name |
1-(2,2-dibromo-1,3,3-trimethylcyclopropyl)ethanone |
InChI |
InChI=1S/C8H12Br2O/c1-5(11)7(4)6(2,3)8(7,9)10/h1-4H3 |
InChI Key |
RYUXUAMLMWSLNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(C(C1(Br)Br)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Chlorophenyl)sulfanyl]-4-methoxybenzoic acid](/img/structure/B14637944.png)
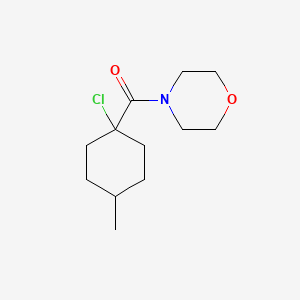
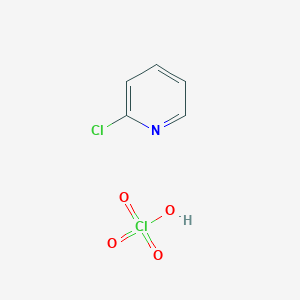
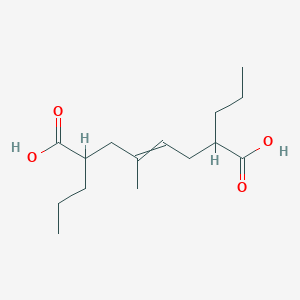
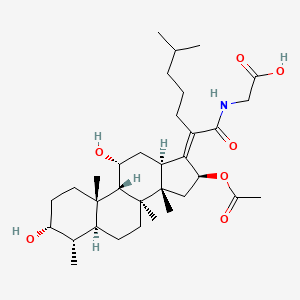
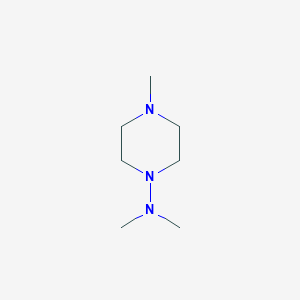
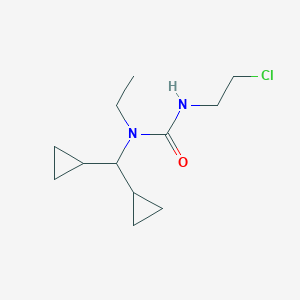
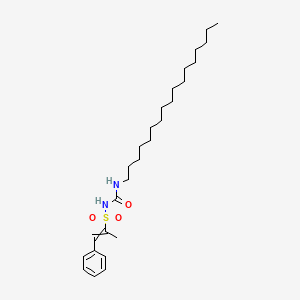
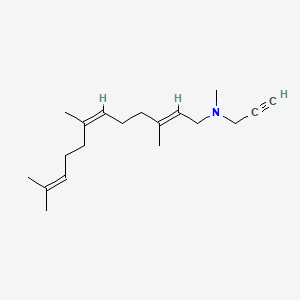
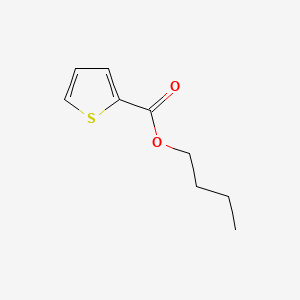
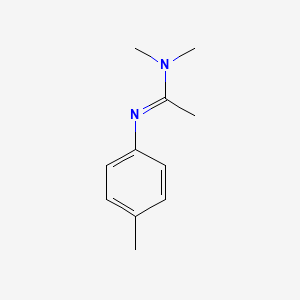
![1H-Pyrimido[4,5-b]indol-2-amine, 4-phenyl-](/img/structure/B14638030.png)
![3-(Chloromethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B14638038.png)
